Dimethylbis(myristoyloxy)stannane

Description

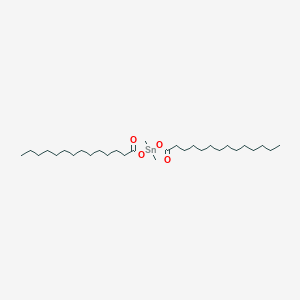

Dimethylbis(myristoyloxy)stannane (CAS 68928-76-7) is an organotin compound with the molecular formula C₃₂H₆₂O₄Sn and a molecular weight of 635.57 g/mol. Structurally, it consists of a central tin atom bonded to two methyl groups and two myristoyloxy (tetradecanoyloxy) groups . This compound is widely used as a catalyst in polyurethane production due to its ability to accelerate the reaction between isocyanates and polyols .

Properties

CAS No. |

2232-69-1 |

|---|---|

Molecular Formula |

C30H60O4Sn |

Molecular Weight |

603.5 g/mol |

IUPAC Name |

[dimethyl(tetradecanoyloxy)stannyl] tetradecanoate |

InChI |

InChI=1S/2C14H28O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;/h2*2-13H2,1H3,(H,15,16);2*1H3;/q;;;;+2/p-2 |

InChI Key |

GVMQLXSYVFYKCE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Esterification of Dimethyltin Dihalides with Myristic Acid

- Starting Materials: Dimethyltin dichloride (Me2SnCl2) and myristic acid (tetradecanoic acid).

- Reaction Conditions: The reaction is typically performed under reflux in an inert solvent such as toluene or xylene to facilitate the removal of hydrogen chloride byproduct.

- Catalysts and Additives: Acid scavengers like pyridine or triethylamine may be used to neutralize HCl formed during the reaction.

- Reaction Mechanism: Nucleophilic attack of the carboxylate oxygen on the tin center replaces chloride ligands, forming the diester.

- Purification: The product is isolated by filtration or extraction, followed by distillation or recrystallization to remove impurities.

Transesterification Using Dimethyltin Oxide

- Starting Materials: Dimethyltin oxide (Me2SnO) and myristic acid or myristic acid esters.

- Reaction Conditions: Heating the mixture under reduced pressure to remove water formed during esterification.

- Advantages: This method avoids the use of halogenated tin precursors and can offer cleaner reaction profiles.

- Purification: Similar to the above, involving solvent extraction and crystallization.

Direct Reaction with Myristoyl Chloride

- Starting Materials: Dimethyltin dihydroxide or dimethyltin oxide and myristoyl chloride.

- Reaction Conditions: Conducted in anhydrous conditions with base to trap HCl.

- Notes: This method can provide higher yields and purer products but requires handling of reactive acid chlorides.

Analytical Data and Characterization

The synthesized Dimethylbis(myristoyloxy)stannane is characterized by:

| Parameter | Typical Data |

|---|---|

| Molecular Formula | C34H66O4Sn |

| Molecular Weight | Approx. 626 g/mol |

| NMR Spectroscopy | $$^{1}H$$ and $$^{13}C$$ NMR confirm ester and alkyl chains |

| IR Spectroscopy | Strong ester carbonyl stretch (~1735 cm$$^{-1}$$) |

| Tin NMR ($$^{119}Sn$$) | Chemical shift consistent with tetra-coordinated organotin esters |

| Melting Point | Variable, depending on purity (often 40–60°C) |

| Purity | >98% by GC or HPLC |

Summary Table of Preparation Routes

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification of Me2SnCl2 | Dimethyltin dichloride, myristic acid | Reflux in toluene, acid scavenger | Well-established, moderate cost | Generates HCl byproduct, corrosive |

| Transesterification with Me2SnO | Dimethyltin oxide, myristic acid | Heating under reduced pressure | Avoids halides, cleaner reaction | Requires high temperature, longer time |

| Reaction with Myristoyl Chloride | Dimethyltin oxide/dihydroxide, myristoyl chloride | Anhydrous, base present | High yield, pure product | Requires handling acid chlorides, moisture sensitive |

Research Findings and Notes

- Organotin esters such as Dimethylbis(myristoyloxy)stannane are hydrolytically stable under neutral to acidic conditions but may hydrolyze under gastric conditions releasing tin species and fatty acids.

- Toxicological data on this specific compound are limited; however, related dimethyltin compounds exhibit moderate acute toxicity and potential reproductive and developmental toxicity, warranting careful handling and regulatory compliance.

- The compound's synthesis and handling require strict adherence to safety protocols due to the toxicity of organotin compounds and the corrosive nature of reagents involved.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(myristoyloxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert it back to its elemental tin form.

Substitution: The myristoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Tin oxides and myristic acid derivatives.

Reduction: Elemental tin and myristic acid.

Substitution: Various organotin compounds depending on the substituents introduced.

Scientific Research Applications

Dimethylbis(myristoyloxy)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of dimethylbis(myristoyloxy)stannane involves its interaction with cellular components and enzymes. The compound can bind to proteins and nucleic acids, affecting their function and stability. It may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin compounds vary significantly in reactivity, toxicity, and applications based on their substituents. Below is a detailed comparison of dimethylbis(myristoyloxy)stannane with structurally or functionally analogous compounds.

Structural and Functional Analogues

Comparative Analysis of Key Properties

Reactivity :

Toxicity :

Biodegradability :

- Tin bis(2-ethylhexanoate) is readily biodegradable, whereas dimethylbis(myristoyloxy)stannane and its dibutyl analogue persist in the environment .

Research Findings and Data Tables

Table 1: Ecotoxicological Comparison

Table 2: Thermal Stability

Critical Notes and Limitations

Data Gaps : Ecotoxicological data for dimethylbis(myristoyloxy)stannane are inferred from read-across studies of similar compounds .

Industrial Alternatives: Tin bis(2-ethylhexanoate) is preferred in applications requiring biodegradability, though it offers lower catalytic efficiency .

Biological Activity

Dimethylbis(myristoyloxy)stannane (CAS No. 2232-69-1) is an organotin compound characterized by its unique structure, which includes two myristoyloxy groups and two methyl groups attached to a tin atom. Its molecular formula is C30H60O4Sn, and it has a molecular weight of 603.5 g/mol. This compound has been investigated for various biological activities, particularly its interactions with biomolecules and potential applications in medicine and industry.

The biological activity of dimethylbis(myristoyloxy)stannane is primarily attributed to its ability to interact with cellular components such as proteins and nucleic acids. The interactions can disrupt normal cellular functions, potentially leading to various biological effects. The compound may interfere with cellular signaling pathways, which can alter cellular responses and affect processes such as cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that dimethylbis(myristoyloxy)stannane exhibits antimicrobial activity. It has been explored for its potential use in drug delivery systems due to its ability to encapsulate drugs and enhance their bioavailability. The compound's efficacy against various bacterial strains has been documented, suggesting its utility in developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of dimethylbis(myristoyloxy)stannane on cancer cell lines. The compound's cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This property makes it a candidate for further research in cancer therapeutics.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Cytotoxic |

| MCF-7 | 20 | Cytotoxic |

| A549 | 25 | Cytotoxic |

Interaction with Biomolecules

Dimethylbis(myristoyloxy)stannane has shown the ability to bind with various biomolecules, including lipids and proteins. This binding can influence the structure and function of these biomolecules, leading to altered biological responses. Studies suggest that the compound may target specific enzymes involved in metabolic pathways, which could be a mechanism behind its observed biological activities.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of dimethylbis(myristoyloxy)stannane against several pathogenic bacteria. The results indicated that the compound was effective against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth.

Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of dimethylbis(myristoyloxy)stannane on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Dimethylbis(myristoyloxy)stannane can be compared with other organotin compounds regarding their biological activities:

| Compound | CAS No. | Biological Activity |

|---|---|---|

| Dibutyltin dichloride | 751-18-0 | Antifungal, cytotoxic |

| Tributyltin chloride | 1461-22-9 | Antimicrobial, endocrine disruptor |

| Dimethyltin dichloride | 10553-03-8 | Antimicrobial |

Q & A

Q. What are the optimal synthetic protocols for dimethylbis(myristoyloxy)stannane, and how do reaction parameters influence yield and purity?

The synthesis involves reacting dimethyltin dichloride with myristic acid under controlled conditions. Key parameters include:

- Molar ratio : A 1:2 stoichiometric ratio of dimethyltin dichloride to myristic acid minimizes byproducts like monomethyltin species.

- Temperature : Reactions typically proceed at 80–100°C to ensure complete esterification.

- Catalyst : Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency. Post-synthesis, purification via fractional distillation or column chromatography is critical to achieve >95% purity. Adjustments in reactant ratios (e.g., 10–95% dimethyl species) can tailor product composition for specific applications .

Q. Which analytical techniques are most effective for characterizing the molecular structure of dimethylbis(myristoyloxy)stannane?

- 119Sn NMR : Resolves tin coordination geometry and confirms the tetrahedral Sn center bonded to two methyl and two myristoyloxy groups.

- FT-IR : Identifies Sn-O-C linkages (absorption bands at 550–650 cm⁻¹) and ester carbonyl stretches (∼1740 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (∼540.95 g/mol) and detects fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Sn-O bond lengths ∼2.05 Å) .

Q. What are the primary mechanisms underlying the compound’s cytotoxicity, and how are these evaluated in vitro?

Dimethylbis(myristoyloxy)stannane disrupts cell membranes via lipophilic interactions, leading to apoptosis and inhibited proliferation. Standard assays include:

- MTT/PrestoBlue : Quantifies metabolic activity in cell lines (e.g., HepG2, HEK293).

- Flow Cytometry : Measures apoptosis markers (Annexin V/PI staining).

- Membrane Permeability Assays : Fluorescent probes (e.g., propidium iodide) assess membrane integrity. Dose-response studies (IC50 values typically 10–50 µM) are conducted under OECD guidelines .

Advanced Research Questions

Q. How does dimethylbis(myristoyloxy)stannane compare to other organotin catalysts in polyurethane polymerization, and what metrics define its efficacy?

Comparative studies with catalysts like dibutyltin dilaurate show:

- Curing Time : Shorter induction periods (∼20% faster than dibutyltin derivatives) due to higher Lewis acidity.

- Thermal Stability : Degrades above 200°C, limiting high-temperature applications.

- Cytotoxicity : Lower acute toxicity (LC50 > 100 mg/kg) compared to tributyltin chloride. Performance is quantified via rheometry (viscosity profiles) and DSC (exotherm analysis) .

Q. What experimental strategies resolve contradictions in reported cytotoxicity and environmental persistence data?

Discrepancies arise from:

- Test Systems : Marine vs. mammalian models (e.g., higher toxicity in aquatic organisms).

- Degradation Conditions : Varying pH/temperature in biodegradation studies. Mitigation approaches:

- Standardized OECD 301D Tests : Assess biodegradability under controlled aerobic conditions.

- Comparative Genomics : Identify species-specific metabolic pathways (e.g., cytochrome P450 activity).

- Longitudinal Ecotoxicity Studies : Track bioaccumulation in model ecosystems (e.g., Daphnia magna) .

Q. How can researchers ensure regulatory compliance when handling dimethylbis(myristoyloxy)stannane in laboratory settings?

Key compliance measures include:

- Concentration Limits : Adhere to ≤0.1% tin content by weight (EU REACH Annex XVII).

- Waste Disposal : Incinerate halogen-free solvents at ≥1,000°C to prevent tin oxide emissions.

- Exposure Controls : Use fume hoods and PPE (nitrile gloves, respirators with organic vapor cartridges). Documentation per EPA TSCA §8(e) is required for unpublished toxicity data .

Q. What role does the compound’s stereoelectronic configuration play in its catalytic activity?

The tetrahedral Sn center enhances Lewis acidity, facilitating nucleophilic attack in esterification/polycondensation. Computational studies (DFT) reveal:

- Electrophilicity : Higher charge density at Sn (Mulliken charge ∼+1.2) vs. dibutyltin analogs.

- Steric Effects : Myristoyloxy groups reduce accessibility, necessitating solvent polarity optimization (e.g., toluene vs. DMF). Kinetic studies (Arrhenius plots) correlate activation energy (Ea ∼45 kJ/mol) with catalytic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.